molecular formula C20H16O2 B14282299 5-(Hydroxymethyl)-6-methylchrysen-1-OL CAS No. 139347-85-6

5-(Hydroxymethyl)-6-methylchrysen-1-OL

Cat. No.: B14282299
CAS No.: 139347-85-6
M. Wt: 288.3 g/mol
InChI Key: VXOCGOPHHLCJLW-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-6-methylchrysen-1-OL is an organic compound that belongs to the class of chrysenes, which are polycyclic aromatic hydrocarbons This compound is characterized by the presence of a hydroxymethyl group and a methyl group attached to the chrysen-1-OL structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-6-methylchrysen-1-OL typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where a chrysen-1-OL derivative is reacted with formaldehyde and a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. Catalysts such as palladium on carbon or platinum-based catalysts can be used to facilitate the reactions. The process may also include purification steps like recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-6-methylchrysen-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The compound can be reduced to form a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of 5-(Carboxymethyl)-6-methylchrysen-1-OL.

    Reduction: Formation of this compound with a hydroxyl group.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

5-(Hydroxymethyl)-6-methylchrysen-1-OL has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-6-methylchrysen-1-OL involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)furfural: A compound with a similar hydroxymethyl group but different aromatic structure.

    6-Methylchrysen-1-OL: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

    5-(Hydroxymethyl)-2-furaldehyde: Another compound with a hydroxymethyl group but different core structure.

Uniqueness

5-(Hydroxymethyl)-6-methylchrysen-1-OL is unique due to the presence of both hydroxymethyl and methyl groups on the chrysen-1-OL structure

Properties

CAS No.

139347-85-6

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

IUPAC Name

5-(hydroxymethyl)-6-methylchrysen-1-ol

InChI

InChI=1S/C20H16O2/c1-12-13-5-2-3-6-14(13)17-10-9-15-16(7-4-8-19(15)22)20(17)18(12)11-21/h2-10,21-22H,11H2,1H3

InChI Key

VXOCGOPHHLCJLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=CC3=C2C=CC=C3O)C4=CC=CC=C14)CO

Origin of Product

United States

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